O-Benzyl-L-isoleucine toluene-p-sulphonate

Peptide Synthesis Solid-Phase Synthesis Intermediate Crystallinity

Inconsistent building block quality derails SPPS workflows, causing deletion sequences and batch failures. O-Benzyl-L-isoleucine toluene-p-sulphonate (CAS 16652-75-8) solves this with its tosylate salt form, delivering high crystallinity and non-hygroscopic handling for accurate robotic dispensing. • ≥98% HPLC purity, ≤0.5% moisture for predictable coupling efficiency • Benzyl ester enables orthogonal hydrogenolytic deprotection, compatible with acid-labile (Boc) and base-sensitive groups • Mp 153-155 °C reduces caking vs. hygroscopic hydrochloride analogs

Molecular Formula C20H27NO5S
Molecular Weight 393.5 g/mol
CAS No. 16652-75-8
Cat. No. B555017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Benzyl-L-isoleucine toluene-p-sulphonate
CAS16652-75-8
Molecular FormulaC20H27NO5S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C13H19NO2.C7H8O3S/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12H,3,9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,12-;/m0./s1
InChIKeyXAWVXTVKSVYPNE-JGAZGGJJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Benzyl-L-isoleucine Toluene-p-sulphonate for Peptide Synthesis


O-Benzyl-L-isoleucine toluene-p-sulphonate (CAS 16652-75-8), also known as H-Ile-OBzl·Tos or L-isoleucine benzyl ester 4-toluenesulfonate salt, is a protected derivative of the essential amino acid L-isoleucine. It features a benzyl ester protecting group on the carboxyl terminus and a p-toluenesulfonate (tosylate) counterion on the α-amino group, yielding a molecular formula of C₁₃H₁₉NO₂·C₇H₈O₃S (C₂₀H₂₇NO₅S) and a molecular weight of approximately 393.5 g/mol [1]. This compound is primarily employed as a chiral building block and intermediate in solid-phase and solution-phase peptide synthesis, where its protecting groups enable selective deprotection and high-fidelity coupling reactions [2].

Risks of Substituting L-Isoleucine Esters


In peptide synthesis and pharmaceutical intermediate preparation, the choice of protecting group and counterion directly impacts reaction efficiency, intermediate stability, and purification outcomes. While several L-isoleucine ester derivatives (e.g., methyl ester hydrochloride, tert-butyl ester hydrochloride, free benzyl ester) are commercially available, they cannot be interchangeably substituted for O-Benzyl-L-isoleucine toluene-p-sulphonate without compromising the synthetic route. The tosylate salt provides a unique balance of crystallinity, non-hygroscopic nature, and higher melting point compared to hydrochloride analogs, which is critical for handling, long-term storage stability, and reproducible reaction performance [1]. Furthermore, the benzyl ester group offers orthogonal deprotection compatibility (hydrogenolysis) relative to acid-labile tert-butyl esters or base-labile methyl esters, dictating the sequence of protecting group removal in multi-step syntheses [2]. Selecting the correct protected amino acid is therefore not merely a matter of availability but a decisive factor in achieving target yield, purity, and stereochemical integrity.

Comparative Evidence: L-Isoleucine Ester Analogs


Thermal Stability and Melting Point

O-Benzyl-L-isoleucine toluene-p-sulphonate exhibits a melting point of 153-155 °C . In contrast, the corresponding hydrochloride salt analog, L-isoleucine methyl ester hydrochloride (CAS 18598-74-8), melts at 98-100 °C , while the L-isoleucine tert-butyl ester hydrochloride (CAS 69320-89-4) melts at 160 °C . The free benzyl ester base (CAS 42406-72-4) has no reported definitive melting point in authoritative sources, reflecting its less defined solid-state properties . The higher melting point of the tosylate salt relative to the methyl ester hydrochloride indicates stronger crystal lattice energy and reduced hygroscopicity, which are empirically associated with improved long-term storage stability and consistent weighing accuracy under ambient laboratory conditions.

Peptide Synthesis Solid-Phase Synthesis Intermediate Crystallinity

HPLC Purity and Moisture Content

Commercially available O-Benzyl-L-isoleucine toluene-p-sulphonate is routinely specified at ≥98% purity by HPLC with moisture content ≤0.5% [1]. In comparison, the free benzyl ester base (CAS 42406-72-4) is also offered at 98% purity but lacks the stabilizing counterion, potentially leading to variable handling properties and amine oxidation susceptibility . The high and consistent purity specification of the tosylate salt minimizes batch-to-batch variability in peptide coupling efficiency, a critical parameter in both academic and GMP manufacturing settings.

Peptide Synthesis Pharmaceutical Intermediate Quality Control

Orthogonal Deprotection Strategy

The benzyl ester group in O-Benzyl-L-isoleucine toluene-p-sulphonate is cleaved under neutral hydrogenolysis conditions (e.g., H₂, Pd/C), whereas common alternative esters such as the tert-butyl ester (present in L-isoleucine tert-butyl ester hydrochloride) require acidic conditions (TFA) and the methyl ester requires basic hydrolysis [1]. This orthogonality is essential in complex peptide syntheses where multiple protecting groups must be sequentially removed without affecting acid-sensitive or base-sensitive functionalities elsewhere in the molecule. No direct comparative data is available for this compound class; this is a well-established principle of protecting group chemistry in peptide synthesis.

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

O-Benzyl-L-isoleucine Toluene-p-sulphonate Applications


Automated Solid-Phase Peptide Synthesis

In automated SPPS workflows, consistent weighing and flowability of solid building blocks are paramount. The high crystallinity and elevated melting point (153-155 °C) of O-Benzyl-L-isoleucine toluene-p-sulphonate, relative to hydrochloride ester analogs, reduce hygroscopicity and caking, ensuring accurate dispensing by robotic synthesizers and minimizing line clogging [1]. The ≥98% HPLC purity specification with low moisture content further guarantees predictable coupling efficiency, reducing the incidence of deletion sequences and improving crude peptide purity [2].

Orthogonal Protection in Multi-Step Synthesis

When synthesizing peptides containing acid-labile side-chain protecting groups (e.g., Boc) or base-sensitive moieties, the benzyl ester group of this compound provides a neutral hydrogenolytic deprotection route that is orthogonal to both acid and base conditions [1]. This allows for the selective exposure of the carboxyl terminus for subsequent coupling steps without compromising other protecting groups, a strategic advantage not offered by acid-labile tert-butyl or base-labile methyl esters [1].

GMP Intermediate Manufacturing

For the production of peptide-based Active Pharmaceutical Ingredients (APIs) or advanced intermediates, the availability of this compound with documented ≥98% purity by HPLC and ≤0.5% moisture content supports compliance with ICH Q7 and other GMP guidelines for raw material quality [1]. The consistent quality across kilogram-scale batches, as indicated by commercial suppliers, reduces the burden of incoming quality control testing and mitigates the risk of batch failure due to variable starting material quality [1].

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